2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8-6-12-9(7-11-8)10(14)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPMJZNWSVQTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Methylglyoxal with 2-Aminomalonamide
The foundational route to 2-methyl-5-(pyrrolidine-1-carbonyl)pyrazine begins with the cyclization of methylglyoxal and 2-aminomalonamide under alkaline conditions. This step forms 3-hydroxy-5-methylpyrazine-2-carboxylic acid, a key intermediate, through nucleophilic attack and dehydration. The reaction proceeds in 40% sodium hydroxide at 5–10°C for six hours, achieving a 71% yield.
Table 1: Cyclization Reaction Parameters
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Temperature | 5–10°C | 71% | |
| Reaction Time | 6 hours | ||
| Base Concentration | 40% NaOH |
Halogenation with Thionyl Chloride
The hydroxyl group of the intermediate is replaced with chlorine using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 80°C. This halogenation step proceeds via nucleophilic acyl substitution, yielding 3-chloro-5-methylpyrazine-2-carboxylic acid with a 68% yield.
Table 2: Halogenation Optimization
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Thionyl Chloride | DMF | 80°C | 68% |
Catalytic Hydrogenation for Dechlorination
Final dechlorination employs palladium on carbon (Pd/C) under hydrogen gas (2.0 MPa) at 60°C for 12 hours. This reduction step removes the chlorine substituent, yielding this compound with a 71% yield.
Table 3: Reduction Conditions
| Catalyst | Pressure | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Pd/C | 2.0 MPa | 60°C | 12 hr | 71% |
Catalytic Dehydrogenative Coupling of β-Amino Alcohols
Manganese Pincer Complex-Mediated Synthesis
A modern alternative leverages manganese pincer complexes to catalyze the dehydrogenative coupling of β-amino alcohols. For example, 2-phenylglycinol undergoes self-coupling in toluene at 150°C with 2 mol% catalyst and 3 mol% potassium hydride (KH), achieving 99% yield. This method eliminates stoichiometric waste and avoids halogenated reagents.
Table 4: Catalytic Coupling Parameters
| Substrate | Catalyst Loading | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 2-Phenylglycinol | 2 mol% | KH | Toluene | 99% |
Mechanistic Insights
The reaction proceeds via dehydrogenation of β-amino alcohols to form aldehyde intermediates, which undergo condensation and subsequent aromatization. Spectroscopic evidence supports the formation of 2,5-dihydropyrazine intermediates, which dehydrogenate to the aromatic pyrazine.
Comparative Analysis of Synthetic Routes
Efficiency and Environmental Impact
- Classical Route : Offers moderate yields (68–71%) but requires harsh reagents (SOCl₂) and multi-step purification.
- Catalytic Route : Achieves near-quantitative yields (99%) with minimal waste and greener conditions.
Table 5: Method Comparison
| Metric | Classical Route | Catalytic Route |
|---|---|---|
| Yield | 68–71% | 99% |
| Halogen Use | Yes | No |
| Catalytic Efficiency | Low | High |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The pyrrolidine-1-carbonyl group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1.5 M HCl, 75°C, 3 hr | 2-Methylpyrazine-5-carboxylic acid | 95% | |
| NaOH (1 M), reflux, 2 hr | Sodium salt of the carboxylic acid | 90% |
Nucleophilic Substitution at the Pyrazine Ring
The electron-deficient pyrazine ring can undergo substitution reactions. For example, bromination at the methyl group (via radical mechanisms) has been reported for analogous compounds:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NBS, AIBN, CCl₄, 70°C, 20 hr | 5-(Bromomethyl)-2-methylpyrazine | 33% | |
| Br₂, acetic acid, 80°C, 1 hr | Brominated derivatives | 40% |
Reactivity in Cross-Coupling Reactions
The pyrazine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling diversification:
Oxidation and Reduction Reactions
-
Oxidation : The methyl group at position 2 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though this is rarely employed due to over-oxidation risks .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine analog, altering electronic properties .
Biological Activity and Pharmacological Modifications
While not a direct chemical reaction, the compound’s amide group and pyrazine ring are critical for interactions with biological targets (e.g., kinases, receptors). Structural analogs show:
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazine derivatives, including 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine, exhibit significant anticancer activities. For instance, compounds with similar structures have shown promising results against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, with some derivatives displaying IC50 values in the low micromolar range, suggesting potent activity against these malignancies .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness is often assessed using disc diffusion methods and minimum inhibitory concentration (MIC) tests, revealing that certain derivatives possess strong antibacterial activity .
Neuroprotective Effects
Neuroprotective properties have been attributed to compounds similar to this compound. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. Some derivatives have shown efficacy in enhancing cellular resistance against free radical damage in neuroblastoma cell lines .
Drug Development
The unique properties of this compound make it a candidate for further development in drug formulation. Its ability to act as a kinase inhibitor suggests potential applications in treating diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity of pyrazine derivatives based on their chemical structure. These studies help in identifying key structural features that contribute to their efficacy, guiding future synthesis efforts towards more potent derivatives .
Case Studies
Several case studies highlight the effectiveness of pyrazine derivatives:
- A study demonstrated that specific cinnamate-pyrazine hybrids exhibited IC50 values as low as 0.69 μM against HCV NS5B RdRp, indicating strong antiviral activity .
- Another investigation into neuroprotective effects revealed that certain pyrazine compounds could significantly reduce neuronal cell death induced by oxidative stress, showcasing their potential in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
Comparison :
- The pyrrolidine-1-carbonyl group in the target compound likely requires post-synthetic modification, such as coupling pyrrolidine carboxylic acid to a pre-synthesized pyrazine intermediate.
Aroma Activity and Stability
- Odor Thresholds : Alkylpyrazines (e.g., 2,5-dimethylpyrazine) have low odor thresholds (ppb range), making them potent aroma contributors . The pyrrolidine substituent may alter the odor threshold due to reduced volatility.
- Thermal Stability : Pyrazines degrade during prolonged roasting; for example, 2,3-dimethylpyrazine peaks at 30 minutes of roasting before declining . Substituted pyrazines with electron-withdrawing groups (e.g., amides) may exhibit enhanced thermal stability .
Data Tables
Table 2: Pharmacological Activities of Pyrazine Derivatives
Biological Activity
2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrazine derivatives known for their pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure and Characteristics:
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₄N₂O
- Molecular Weight: 190.25 g/mol
The compound features a pyrazine ring substituted with a methyl group and a pyrrolidine carbonyl moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Induction of Apoptosis:
- Cell Cycle Arrest:
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Mechanism of Action:
Table: Summary of Biological Activities
Case Study: Anticancer Mechanism in K562 Cells
In a controlled study involving K562 leukemia cells, researchers treated the cells with varying concentrations of this compound. The findings indicated:
- Cell Viability Reduction:
- A significant reduction in cell viability was observed with an IC50 value of 25 μM after 72 hours of treatment.
- Apoptotic Indicators:
- Morphological changes consistent with apoptosis were noted, including chromatin condensation and DNA fragmentation.
These results underscore the compound's potential as an effective anticancer therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-5-(pyrrolidine-1-carbonyl)pyrazine?
The compound can be synthesized via condensation reactions between pyrazine derivatives and pyrrolidine-1-carbonyl precursors. A common approach involves refluxing a pyrazine intermediate (e.g., 2-methylpyrazine) with a pyrrolidine-based carbonyl reagent in a polar solvent like ethanol or acetic acid. Hydrazine derivatives or coupling agents may facilitate amide bond formation. Reaction optimization should include temperature control (60–80°C) and monitoring via thin-layer chromatography (TLC). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the pyrrolidine-1-carbonyl substitution pattern and pyrazine ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm) and amine (N-H, ~3300 cm) stretches.
- UV-Vis and Fluorescence Spectroscopy : To assess electronic transitions and excited-state behavior, particularly if the compound exhibits luminescent properties .
Q. What are the stability considerations for handling this compound?
The compound is likely sensitive to moisture and light due to the amide bond and aromatic pyrazine core. Store under inert gas (e.g., N) at low temperatures (–20°C). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the pyrrolidine-1-carbonyl group. Use amber glassware and desiccants during storage .
Advanced Research Questions
Q. How does the pyrrolidine-1-carbonyl group modulate electronic properties in pyrazine derivatives?
The pyrrolidine-1-carbonyl group introduces electron-donating effects via the amide’s lone pairs, altering the pyrazine ring’s electron density. This can enhance π-conjugation and redox activity, making the compound suitable as a ligand in coordination polymers. Computational studies (e.g., DFT) reveal that substituents at the 5-position of pyrazine significantly influence frontier molecular orbitals (HOMO-LUMO gaps), impacting conductivity and magnetic coupling in metal-organic frameworks (MOFs) .
Q. What computational methods are optimal for studying excited-state dynamics?
- Time-Dependent DFT (TD-DFT) : Models electronic transitions and predicts absorption/emission spectra.
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Captures nonadiabatic effects in ultrafast excited-state decay, as demonstrated for pyrazine’s S→S internal conversion .
- Molecular Dynamics (MD) : Simulates solvent effects and thermal fluctuations on photophysical behavior. Validate results against experimental luminescence yields and phosphorescence lifetimes .
Q. Can this compound act as a ligand in conductive or magnetic materials?
Yes. The pyrazine core’s nitrogen atoms enable coordination to transition metals (e.g., Cr, Ag), forming 2D or 3D frameworks. In CrCl(pyrazine), reduced pyrazine ligands mediate strong magnetic coupling (ferrimagnetic order below 55 K) and high conductivity due to delocalized π-electrons. The pyrrolidine-1-carbonyl group may further tune ligand-metal charge transfer .
Q. How can discrepancies in reported spectroscopic data be resolved?
Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook for structural benchmarks) . Validate experimental spectra with computational predictions (e.g., TD-DFT for UV-Vis). For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or isotopic labeling. Document solvent and temperature conditions, as these significantly affect peak positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
